molecular formula C19H17N3O5S B2955002 Methyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate CAS No. 1021226-84-5

Methyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate

Cat. No. B2955002
CAS RN: 1021226-84-5
M. Wt: 399.42
InChI Key: GMTRBGWFXHORGM-UHFFFAOYSA-N
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Description

“Methyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate” is a complex organic compound that contains a thiazole ring. Thiazole is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . Thiazoles are important in medicinal chemistry due to their extensive applications, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antiviral, diuretic, anticonvulsant, neuroprotective, and antioxidant .


Synthesis Analysis

The synthesis of thiazole derivatives involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives were synthesized in good yields .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Novel Antiprotozoal Agents

Compounds similar to Methyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate have been synthesized and evaluated for their antiprotozoal properties. For instance, derivatives containing furan and thiazole rings have shown significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, with some exhibiting promising in vivo activity in mouse models. These findings highlight the potential of such compounds as templates for developing new antiprotozoal agents (Ismail et al., 2004).

Crystal Engineering and Phase Transition

The structural aspects of compounds with a similar backbone have been explored through crystal engineering. High-pressure experiments have demonstrated the ability to induce phase transitions in these materials, providing insights into their solid-state properties and the potential for developing materials with tunable physical characteristics (Johnstone et al., 2010).

Building Blocks in Drug Discovery

The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, related to the core structure of the query compound, has been outlined as a route to provide new building blocks for drug discovery. These compounds offer versatile substitution possibilities, potentially facilitating the exploration of chemical space around bioactive molecules (Durcik et al., 2020).

Molecular Aggregation Studies

Investigations into compounds featuring furan and thiazole rings have also shed light on their aggregation behavior in various solvents, which is crucial for understanding their optical properties and potential applications in materials science (Matwijczuk et al., 2016).

Nematicidal and Antimicrobial Activity

Some derivatives have been synthesized and assessed for their nematicidal and antimicrobial activities. These studies reveal the potential of furan and thiazole containing compounds as leads for developing new pesticides and antimicrobials, with some showing promising activity against specific pathogens (Reddy et al., 2010).

Future Directions

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, further study for potential pharmacological and medical applications of “Methyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate” is suggested.

properties

IUPAC Name

methyl 4-[3-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S/c1-26-18(25)12-4-6-13(7-5-12)20-16(23)9-8-14-11-28-19(21-14)22-17(24)15-3-2-10-27-15/h2-7,10-11H,8-9H2,1H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTRBGWFXHORGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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